

data submission guidelines for the OGDA database

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Compound of Interest

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An In-depth Technical Guide to Data Submission for the Organelle Genome Database for Algae (**OGDA**)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the data submission guidelines for the Organelle Genome Database for Algae (**OGDA**), a specialized repository for the organelle genomes of algae. Adherence to these guidelines is crucial for maintaining the integrity and utility of this valuable resource for the scientific community.

Data Submission Overview

The **OGDA** database serves as a public hub for the organelle genomes of algae, encompassing both mitochondrial (mtDNA) and plastid (cpDNA) genomes.^{[1][2]} The primary methods for data inclusion are direct submission by researchers and periodic data integration from major public databases such as NCBI, DDBJ, and EMBL-EBI.^{[2][3]}

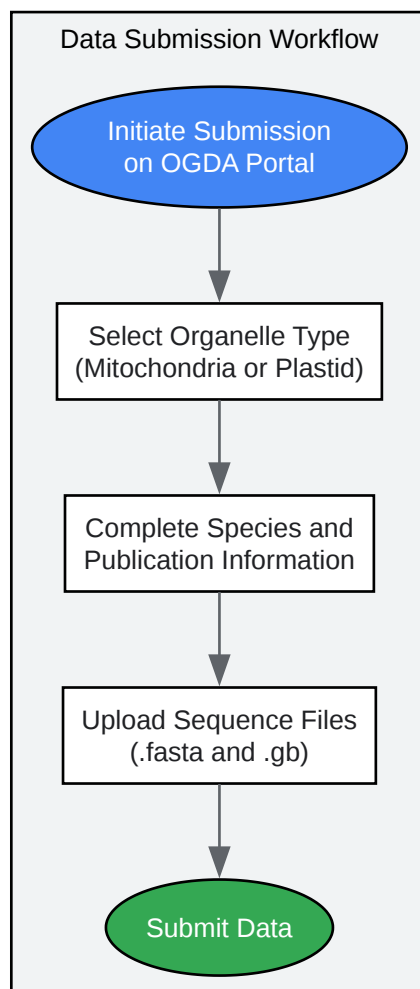
Submission Portal

Researchers can contribute new organelle genome sequences through the "submit data" interface on the **OGDA** website.^[3] This portal facilitates the upload of sequence files and the annotation of essential metadata.

Data Processing Workflow

Submitted data undergoes a curation process to ensure accuracy and consistency. This involves manual proofreading of genome data, often using software like Geneious Prime, to eliminate sequences with incorrect annotations.[3][4] Basic genome information is then extracted and formatted for inclusion in the database.[4]

The overall data processing and submission workflow is illustrated in the diagram below.



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A diagram illustrating the user data submission workflow for the **OGDA** database.

Data and Metadata Requirements

To ensure the submitted data is findable, accessible, interoperable, and reusable (FAIR), a specific set of data formats and metadata must be provided.

Accepted Data Types and File Formats

The **OGDA** database exclusively accepts organelle genome data. The required file formats are summarized in the table below.

Data Type	File Format	Description
Sequence Data	.fasta	A text-based format for representing nucleotide sequences.
Annotated Sequence Data	.gb (GenBank)	A flat file format that includes the sequence data as well as comprehensive annotations.

Mandatory Metadata

Accurate and comprehensive metadata is essential for the interpretation and reuse of the submitted data. The following table outlines the required metadata fields.

Metadata Field	Description	Example
Species Information		
Scientific Name	The full scientific name of the algal species.	Saccharina japonica
Taxonomic Classification	The complete taxonomic lineage (Phylum, Class, Order, Family, Genus).	Ochrophyta, Phaeophyceae, Laminariales, Laminariaceae, Saccharina
Collection Information		
Geographical Location	The location where the specimen was collected.	Qingdao, Shandong Province, China
Collection Date	The date of specimen collection.	2023-05-15
Collector	The name of the individual or institution that collected the specimen.	Dr. Jane Doe, Institute of Oceanology
Publication Information		
Publication Title	The title of the associated research paper.	The complete mitochondrial genome of Saccharina japonica.
Authors	The list of authors of the publication.	Doe J, Smith J, et al.
Journal	The name of the journal in which the paper was published.	Journal of Applied Phycology
Publication Year	The year of publication.	2024
DOI/PubMed ID	The Digital Object Identifier or PubMed ID of the publication.	10.1007/s10811-023-02809-5

Experimental Protocols

While the **OGDA** does not mandate the submission of detailed experimental protocols, providing this information enhances the reusability of the data. The following sections describe a generalized workflow for organelle genome sequencing.

Sample Collection and DNA Extraction

- **Specimen Collection:** Collect fresh algal tissue and preserve it appropriately to prevent DNA degradation.
- **DNA Extraction:** Employ a suitable DNA extraction method, such as a CTAB-based protocol or a commercial kit, to isolate high-quality total genomic DNA.

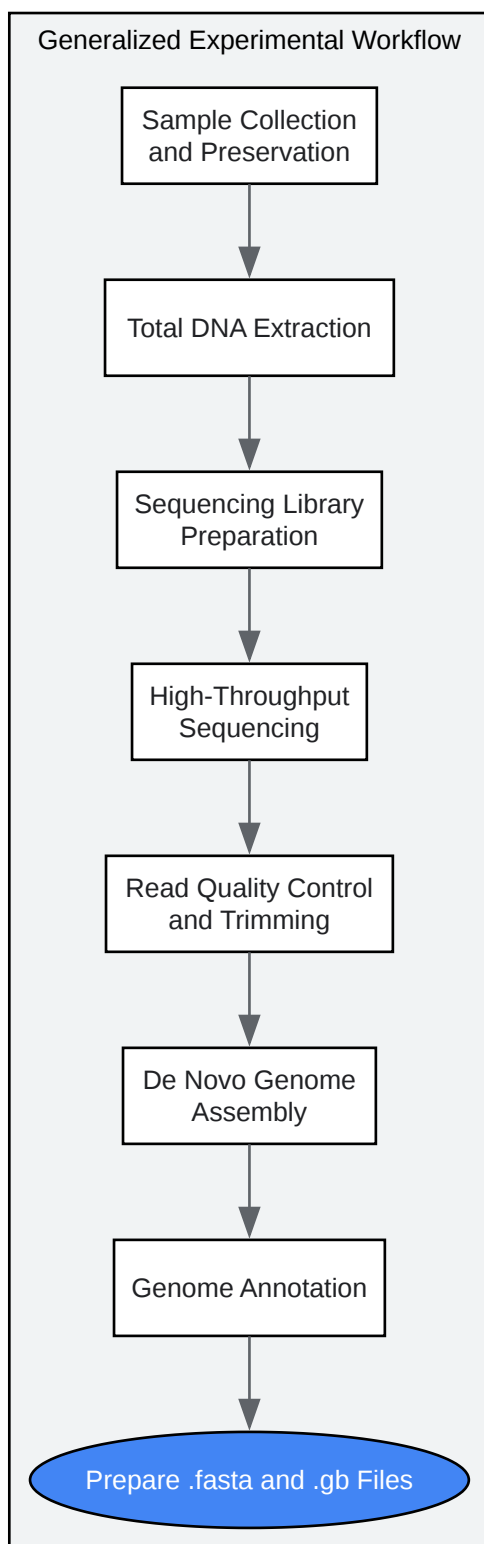
Library Preparation and Sequencing

- **Library Construction:** Prepare a sequencing library from the extracted DNA. This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.
- **Sequencing:** Perform high-throughput sequencing using a platform such as Illumina or PacBio. The choice of platform will depend on the desired read length and sequencing depth.

Genome Assembly and Annotation

- **Quality Control:** Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.
- **Genome Assembly:** Assemble the cleaned reads into a complete organelle genome sequence using a de novo assembly algorithm.
- **Gene Annotation:** Annotate the assembled genome to identify protein-coding genes, rRNA genes, tRNA genes, and other features. This can be done using automated annotation pipelines followed by manual curation.

The following diagram illustrates a generalized experimental workflow for generating organelle genome data for submission.



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